Cas no 21419-05-6 (5-Phenylpyrimidin-4-amine)

5-Phenylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Phenylpyrimidin-4-amine
- 5-PHENYL-4-PYRIMIDINAMINE
- 4-Amino-5-phenylpyrimidin
- 4-Amino-5-phenyl-pyrimidin
- 4-amino-5-phenylpyrimidine
- 5-Phenyl-pyrimidin-4-ylamin
- 5-phenyl-pyrimidin-4-ylamine
- 5-phenylpyrimidine-4-ylamine
- AC1L5PTH
- AC1Q4YCW
- AC1Q50WO
- NSC31784
- Oprea1_184544
- SureCN1270834
- NSC-31784
- MFCD00094707
- SCHEMBL1270834
- CS-0256864
- STK950843
- 5-phenyl-4-pyrimidinamine(SALTDATA: FREE)
- EN300-65464
- SB56805
- 4-amino-5-phenyl-pyrimi-dine
- G28506
- 21419-05-6
- AC-907/30063014
- BBL028196
- VS-08688
- DTXSID70283484
- AKOS002664539
-
- MDL: MFCD00094707
- Inchi: InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
- InChI Key: RIQAUNNLIXGOAK-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CN=CNC2=N
Computed Properties
- Exact Mass: 171.07977
- Monoisotopic Mass: 171.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 348.1±30.0 °C at 760 mmHg
- Flash Point: 191.3±11.8 °C
- Refractive Index: 1.633
- PSA: 51.8
- LogP: 2.30700
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
5-Phenylpyrimidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Phenylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB294393-1 g |
5-Phenyl-4-pyrimidinamine; 95% |
21419-05-6 | 1g |
€128.10 | 2023-04-26 | ||
Enamine | EN300-65464-10.0g |
5-phenylpyrimidin-4-amine |
21419-05-6 | 95% | 10.0g |
$1102.0 | 2023-02-13 | |
Enamine | EN300-65464-2.5g |
5-phenylpyrimidin-4-amine |
21419-05-6 | 95% | 2.5g |
$485.0 | 2023-02-13 | |
eNovation Chemicals LLC | Y1261140-5g |
5-Phenylpyrimidin-4-amine |
21419-05-6 | 95% | 5g |
$315 | 2024-06-07 | |
Enamine | EN300-65464-0.25g |
5-phenylpyrimidin-4-amine |
21419-05-6 | 95% | 0.25g |
$159.0 | 2023-02-13 | |
Aaron | AR007R9U-50mg |
5-Phenylpyrimidin-4-amine |
21419-05-6 | 95% | 50mg |
$124.00 | 2025-03-20 | |
Aaron | AR007R9U-5g |
5-Phenylpyrimidin-4-amine |
21419-05-6 | 95% | 5g |
$1055.00 | 2025-03-20 | |
A2B Chem LLC | AD60838-1g |
5-Phenylpyrimidin-4-amine |
21419-05-6 | 95% | 1g |
$61.00 | 2024-04-20 | |
Aaron | AR007R9U-1g |
5-Phenylpyrimidin-4-amine |
21419-05-6 | 95% | 1g |
$120.00 | 2025-01-23 | |
1PlusChem | 1P007R1I-5g |
5-Phenylpyrimidin-4-amine |
21419-05-6 | 95% | 5g |
$240.00 | 2023-12-19 |
5-Phenylpyrimidin-4-amine Related Literature
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
Additional information on 5-Phenylpyrimidin-4-amine
5-Phenylpyrimidin-4-amine (CAS No. 21419-05-6): Properties, Applications, and Market Insights
5-Phenylpyrimidin-4-amine (CAS No. 21419-05-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic amine, featuring a phenyl group attached to a pyrimidine ring, serves as a key intermediate in the synthesis of bioactive molecules. Its unique structural properties make it a valuable building block for drug discovery and material science applications.
The molecular structure of 5-Phenylpyrimidin-4-amine consists of a pyrimidine core with an amino group at position 4 and a phenyl substituent at position 5. This arrangement contributes to its electron-rich character and hydrogen bonding capacity, which are crucial for its interactions in biological systems. Recent studies highlight its potential as a pharmacophore in kinase inhibitors, particularly in cancer research where modified pyrimidine derivatives show promising activity.
In pharmaceutical applications, 5-Phenylpyrimidin-4-amine derivatives have shown remarkable versatility. Researchers are particularly interested in its role as a precursor for tyrosine kinase inhibitors, a class of compounds that have revolutionized targeted cancer therapies. The compound's ability to form stable complexes with various metal ions also makes it valuable in coordination chemistry and catalyst design.
The agrochemical industry has discovered innovative uses for 5-Phenylpyrimidin-4-amine based compounds as well. Its structural analogs demonstrate effective plant growth regulation properties and have been explored as environmentally friendly alternatives to traditional pesticides. This aligns with current market trends favoring sustainable agriculture solutions and green chemistry approaches.
From a synthetic chemistry perspective, 21419-05-6 offers multiple sites for functionalization, allowing chemists to create diverse molecular libraries. Recent publications describe efficient palladium-catalyzed coupling reactions involving this compound, enabling the construction of complex molecular architectures with potential biological activity.
The global market for 5-Phenylpyrimidin-4-amine reflects growing demand from both academic and industrial sectors. Pharmaceutical companies are particularly active in this space, with several patent applications filed for pyrimidine-based therapeutics in recent years. Market analysts note increasing investment in small molecule drug discovery, where compounds like 21419-05-6 play a pivotal role.
Quality control of 5-Phenylpyrimidin-4-amine typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods for verifying purity and structural integrity. The compound generally appears as a white to off-white crystalline powder with good stability under recommended storage conditions.
Environmental and safety considerations for CAS 21419-05-6 follow standard laboratory chemical handling protocols. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and safety glasses should be used when handling the compound. Disposal should comply with local regulations for organic chemical waste.
Recent scientific literature reveals exciting developments involving 5-Phenylpyrimidin-4-amine scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in designing selective JAK2 inhibitors, potentially offering new treatments for myeloproliferative disorders. Another research team successfully incorporated the core structure into fluorescent probes for biological imaging applications.
The future outlook for 21419-05-6 appears promising, with several factors driving continued interest. The compound's structural versatility makes it valuable for combinatorial chemistry approaches, while its drug-like properties maintain its relevance in pharmaceutical R&D. Emerging applications in material science, particularly in organic electronics, may open additional market opportunities.
For researchers working with 5-Phenylpyrimidin-4-amine, recent technological advancements have improved synthetic accessibility. Modern flow chemistry techniques and automated synthesis platforms now enable more efficient production of this compound and its derivatives. These developments support the growing demand for high-quality building blocks in drug discovery pipelines.
In conclusion, 5-Phenylpyrimidin-4-amine (CAS No. 21419-05-6) represents a versatile and valuable compound in modern chemical research. Its applications span from medicinal chemistry to agrochemical development, with potential uses continuing to emerge. As scientific understanding of pyrimidine-based compounds deepens, the importance of this molecular scaffold is likely to grow, making it a compound worth watching in both academic and industrial settings.
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